
(2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors involved in inflammation, pain, or cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit cancer cell growth in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone in lab experiments is its relative ease of synthesis and purification. It is also relatively stable and can be stored for extended periods. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for research on (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its use in combination with other therapies. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Future studies should focus on understanding its mechanism of action and optimizing its use in different inflammatory conditions. Finally, there is a need for more studies on the safety and toxicity of (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone, particularly in long-term use and in combination with other drugs.
Synthesemethoden
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves the reaction of 2-(methylthio)pyridine-3-carbaldehyde and 3-(thiophen-3-yl)propan-1-amine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.
Eigenschaften
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-14-13(3-2-6-16-14)15(18)17-7-4-11(9-17)12-5-8-20-10-12/h2-3,5-6,8,10-11H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDWUTNNXJUQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-3-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

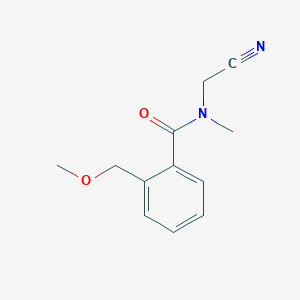
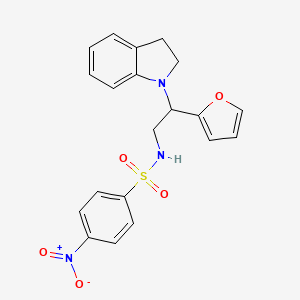
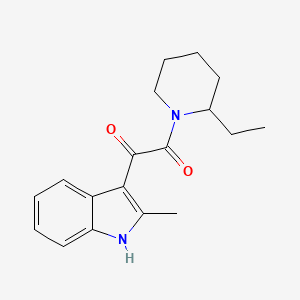

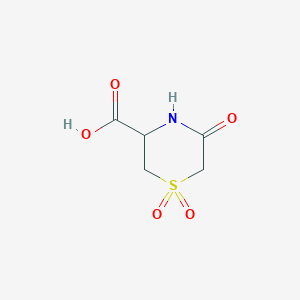
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)
![3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2878545.png)
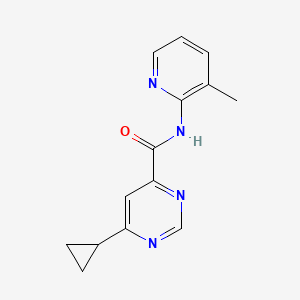



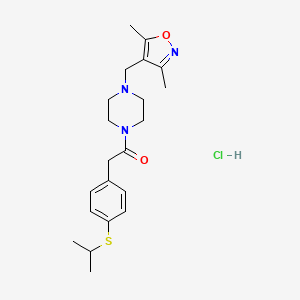
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)